2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride
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Overview
Description
2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and an imino group, which contribute to its distinct chemical properties. It is often used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of α-bromo-N-benzyl-alkylamides under visible light-induced photoredox catalysis. This process allows for the efficient construction of the spirocyclic framework in the presence of an iridium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the spirocyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride involves its interaction with various molecular targets. The imino group and sulfur atom play crucial roles in its reactivity, allowing it to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Imino-2lambda6-thia-8-azaspiro[4.5]decan-2-one dihydrochloride: A similar compound with a slightly different structure, which may result in different reactivity and biological activity.
2-Amino-2lambda6-thia-8-azaspiro[4.5]dec-1-ene 2-oxide dihydrochloride: Another related compound with distinct chemical properties.
Uniqueness
2-Imino-2lambda6-thia-9-azaspiro[45]decane 2-oxide;dihydrochloride is unique due to its specific spirocyclic structure and the presence of both an imino group and a sulfur atom
Properties
IUPAC Name |
2-imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.2ClH/c9-12(11)5-3-8(7-12)2-1-4-10-6-8;;/h9-10H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXCVJUVGUWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=N)(=O)C2)CNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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